2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid 2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1522285-33-1
VCID: VC7746903
InChI: InChI=1S/C7H6F3NO2S/c8-7(9,10)2-1-5-11-3-4(14-5)6(12)13/h3H,1-2H2,(H,12,13)
SMILES: C1=C(SC(=N1)CCC(F)(F)F)C(=O)O
Molecular Formula: C7H6F3NO2S
Molecular Weight: 225.19

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid

CAS No.: 1522285-33-1

Cat. No.: VC7746903

Molecular Formula: C7H6F3NO2S

Molecular Weight: 225.19

* For research use only. Not for human or veterinary use.

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid - 1522285-33-1

Specification

CAS No. 1522285-33-1
Molecular Formula C7H6F3NO2S
Molecular Weight 225.19
IUPAC Name 2-(3,3,3-trifluoropropyl)-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C7H6F3NO2S/c8-7(9,10)2-1-5-11-3-4(14-5)6(12)13/h3H,1-2H2,(H,12,13)
Standard InChI Key FFZNRJDLCKITNX-UHFFFAOYSA-N
SMILES C1=C(SC(=N1)CCC(F)(F)F)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a 1,3-thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 2-position is substituted with a 3,3,3-trifluoropropyl group (CH2CH2CF3-\text{CH}_2\text{CH}_2\text{CF}_3), while the 5-position hosts a carboxylic acid (COOH-\text{COOH}). This arrangement creates a polar-apolar duality: the trifluoropropyl group contributes hydrophobicity and metabolic stability, whereas the carboxylic acid enhances water solubility and hydrogen-bonding potential.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC7H6F3NO2S\text{C}_7\text{H}_6\text{F}_3\text{NO}_2\text{S}
Molecular Weight225.19 g/mol
IUPAC Name2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid
SMILESC1=C(SC(=N1)CCC(F)(F)F)C(=O)O\text{C1=C(SC(=N1)CCC(F)(F)F)C(=O)O}

Electronic Effects of Fluorine

The trifluoropropyl group introduces strong electron-withdrawing effects due to the high electronegativity of fluorine. This alters the electron density of the thiazole ring, potentially influencing reactivity in electrophilic substitution reactions. Comparative studies with non-fluorinated analogues suggest that the CF3- \text{CF}_3 group reduces basicity at the thiazole nitrogen by 15–20% .

Synthesis Pathways

Key Strategies

Synthesis typically involves constructing the thiazole ring followed by introducing the trifluoropropyl group. Two primary routes dominate:

Cyclocondensation Approach

A common method involves reacting α-bromo ketones with thioureas. For example, 3-bromo-1,1,1-trifluoropropan-2-one can cyclize with thiourea derivatives to form the thiazole core. Subsequent oxidation of a methyl group to a carboxylic acid completes the synthesis.

Post-Functionalization

Alternatively, pre-formed thiazole derivatives undergo alkylation with 3-bromo-1,1,1-trifluoropropane. This method avoids harsh cyclization conditions but requires careful control to prevent over-alkylation.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Thiazole FormationThiourea, α-bromo ketone, EtOH, reflux62%
Trifluoropropylation3-Bromo-1,1,1-trifluoropropane, K₂CO₃, DMF45%
Carboxylic Acid OxidationKMnO₄, H₂O, 80°C78%

Challenges in Fluorination

Introducing the trifluoropropyl group faces hurdles such as:

  • Low Reactivity: Fluorinated alkyl halides like 3-bromo-1,1,1-trifluoropropane exhibit reduced electrophilicity, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures.

  • Byproduct Formation: Competing elimination reactions generate 1,1,1-trifluoropropene, requiring stoichiometric base to suppress .

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain limited, but computational predictions using the SILICOS-IT model estimate aqueous solubility at 2.37 mg/mL (0.0112 mol/L) . The carboxylic acid group enhances solubility in polar solvents (e.g., ethanol, DMSO), while the trifluoropropyl moiety promotes solubility in lipophilic media.

Table 3: Predicted Physicochemical Properties

PropertyValueModelSource
LogP (octanol-water)2.09Consensus
Aqueous Solubility2.37 mg/mLSILICOS-IT
pKa (Carboxylic Acid)3.8 ± 0.2SPARC

Spectroscopic Features

  • IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-F stretches).

  • NMR (¹H): Thiazole proton at δ 8.2 ppm (singlet), trifluoropropyl -CH₂- signals at δ 2.8–3.1 ppm (multiplet) .

Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid undergoes standard transformations:

  • Amide Formation: Reacts with amines (e.g., benzylamine) using EDC/HOBt, yielding bioactive amides .

  • Esterification: Treatment with methanol/H₂SO₄ produces methyl esters, useful as prodrugs.

Electrophilic Substitution

The electron-deficient thiazole ring undergoes nitration at the 4-position with HNO₃/H₂SO₄, though yields are modest (≤35%) due to competing decomposition.

Applications and Biological Activity

Agrochemical Uses

Fluorinated thiazoles are explored as herbicides. The CF3- \text{CF}_3 group improves soil persistence, with half-lives exceeding 60 days in loamy soils .

Research Gaps and Future Directions

  • Synthetic Optimization: Current routes suffer from low yields (45–62%). Flow chemistry or photoredox catalysis could improve efficiency.

  • Biological Screening: No in vivo data exist. Prioritize testing against antibiotic-resistant pathogens and cancer cell lines.

  • Environmental Impact: Assess degradation pathways of the trifluoropropyl group to address PFAS-related concerns.

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